6-Methoxycoumarin

Description

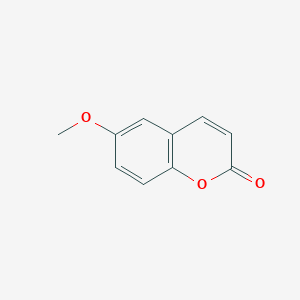

Structure

3D Structure

Properties

IUPAC Name |

6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVCJIMMVPXDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459751 | |

| Record name | 6-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17372-53-1 | |

| Record name | 6-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxycoumarin for Biological Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 6-methoxycoumarin, a valuable scaffold in medicinal chemistry and a versatile tool in biological research. We will delve into the core synthetic strategies, explaining the rationale behind experimental choices, and provide detailed, field-proven protocols. This document is designed to be a self-validating system, with an emphasis on scientific integrity and reproducibility.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds.[1] Their simple, low molecular weight structure, combined with a broad spectrum of biological activities, makes them a "privileged structure" in medicinal chemistry.[2] Coumarin derivatives have demonstrated a wide array of pharmacological properties, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial activities.[1] The inherent fluorescence of many coumarin compounds also makes them invaluable as probes and markers in biological studies.[2]

This compound, in particular, has garnered interest for its utility in the development of novel therapeutic agents and biological probes. The methoxy group at the 6-position significantly influences its electronic and photophysical properties, making it a key building block for more complex molecules.[3] This guide will focus on the practical synthesis of this compound, providing the necessary knowledge to produce this compound for further biological investigation.

Core Synthetic Strategies for this compound

The synthesis of the coumarin core can be achieved through several classic organic reactions.[1] For this compound, the most prevalent and reliable methods are the Pechmann condensation and the Perkin reaction. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

The Pechmann Condensation: A Versatile Approach

The Pechmann condensation, discovered by Hans von Pechmann, is a widely utilized and efficient method for synthesizing coumarins from a phenol and a β-ketoester under acidic catalysis.[4] For the synthesis of this compound, a direct, one-step condensation of 4-methoxyphenol with a suitable β-ketoester can be employed.

-

Choice of Phenol: 4-Methoxyphenol is the logical starting material for a direct synthesis of this compound. Its electron-donating methoxy group activates the aromatic ring, facilitating the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) step of the reaction mechanism.[4]

-

Choice of β-Ketoester: To synthesize the parent this compound (unsubstituted at the 4-position), malic acid is often used in the presence of a strong acid like sulfuric acid, which in situ generates the necessary β-keto-acid functionality. For synthesizing derivatives like 6-methoxy-4-methylcoumarin, ethyl acetoacetate is the standard reagent.[4]

-

Catalyst Selection: Strong protic acids like concentrated sulfuric acid are traditional and effective catalysts.[5] They protonate the carbonyl groups of the β-ketoester, activating them for nucleophilic attack. However, their corrosive nature and potential for side reactions, such as sulfonation, are drawbacks.[5] Solid acid catalysts, such as Amberlyst-15, offer a greener alternative, simplifying workup and minimizing corrosive waste.[4] Lewis acids like AlCl₃, InCl₃, and ZnCl₂ are also effective and can sometimes allow for milder reaction conditions.[5]

This protocol details the synthesis of this compound from 4-methoxyphenol and malic acid.

Materials:

-

4-Methoxyphenol

-

Malic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Ethanol

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, combine 4-methoxyphenol (1.0 equivalent) and malic acid (1.1 equivalents).

-

Cool the flask in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it carefully onto crushed ice with vigorous stirring.

-

A solid precipitate of crude this compound will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Neutralize the crude product by washing with a cold, saturated sodium bicarbonate solution until effervescence ceases. Wash again with cold water.

-

Purify the crude product by recrystallization from ethanol to yield pure this compound. Dry the final product under vacuum over anhydrous sodium sulfate.

Data Presentation: Comparison of Catalytic Systems in Pechmann Condensation

| Catalyst | Typical Conditions | Advantages | Disadvantages | Yield Range |

| Conc. H₂SO₄ | 70-100 °C, 2-4 hours | Inexpensive, readily available, effective | Corrosive, harsh conditions, potential for side reactions (sulfonation) | Good to Excellent |

| Amberlyst-15 | 110-120 °C, 1-2 hours (solvent-free) | Heterogeneous (easy removal), reusable, environmentally benign | May require higher temperatures | Good to Excellent |

| Lewis Acids (e.g., InCl₃) | Room temperature (ball milling) to elevated temperatures | Milder conditions possible, high yields | Higher cost, can be moisture sensitive | Good to Excellent |

The Perkin Reaction: An Alternative Route

The Perkin reaction, developed by William Henry Perkin in 1868, is another classic method for synthesizing coumarins, particularly those unsubstituted at the 4-position.[2] It involves the aldol condensation of an aromatic aldehyde (in this case, 2-hydroxy-4-methoxybenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate).[2]

-

Starting Aldehyde: The synthesis of this compound via the Perkin reaction requires 2-hydroxy-4-methoxybenzaldehyde. The ortho-hydroxyl group is crucial for the final intramolecular cyclization (lactonization) to form the coumarin ring.

-

Acid Anhydride and Salt: Acetic anhydride serves as the source of the acetyl group and also acts as a dehydrating agent. Sodium acetate functions as the base catalyst, deprotonating the acetic anhydride to form a nucleophilic enolate.[2]

-

Reaction Conditions: The reaction typically requires elevated temperatures (reflux) to drive the condensation and subsequent cyclization.

This protocol outlines the synthesis of this compound from 2-hydroxy-4-methoxybenzaldehyde.

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents).

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction's progress using TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

-

The crude product can be purified by recrystallization from aqueous ethanol to obtain pure this compound.

Diagram: Comparative Workflow of Pechmann vs. Perkin Reactions

Caption: Workflow comparison of Pechmann and Perkin reactions for this compound synthesis.

Purification and Characterization

Regardless of the synthetic route, purification and characterization are critical steps to ensure the final compound is suitable for biological studies.

Purification Techniques

-

Recrystallization: This is the most common and effective method for purifying crude this compound.[6] A suitable solvent or solvent system (e.g., ethanol, aqueous ethanol) is one in which the coumarin is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution or are insoluble in the hot solvent.[6]

-

Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative.[7] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the compounds, with the separation based on their differential adsorption to the polar silica gel.[7]

Characterization Methods

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.[8] The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule's structure.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[8] The characteristic absorption bands for the lactone carbonyl (C=O), aromatic C=C bonds, and the C-O ether linkage confirm the coumarin structure.[8]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.[8]

Data Presentation: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~7.6 (d, 1H), ~7.2 (d, 1H), ~6.9 (dd, 1H), ~6.8 (d, 1H), ~6.2 (d, 1H), ~3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~161 (C=O), ~156, ~149, ~143, ~119, ~118, ~117, ~110, ~101, ~56 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~1720 (C=O, lactone), ~1620, 1580 (C=C, aromatic), ~1280, 1150 (C-O, ether) |

| Mass Spec (EI) | m/z (%) = 176 (M+), 148, 133, 105 |

Note: Approximate chemical shifts and wavenumbers are provided. Actual values may vary slightly depending on the solvent and instrument.

Applications in Biological Studies

Synthesized and purified this compound serves as a valuable starting point for various biological investigations. The coumarin scaffold is known to interact with a wide range of biological targets.[9]

Development of Novel Therapeutic Agents

-

Neuroprotective Agents: Coumarin derivatives have shown promise as neuroprotective agents by modulating key signaling pathways involved in neuronal survival and function.[10][11] Studies have shown that some coumarins can activate pathways like the TRKB-CREB-BDNF pathway, which is implicated in neurodegenerative diseases such as Alzheimer's.[11][12] The 6-methoxy substitution can be a key feature in designing new coumarin-based compounds with enhanced neuroprotective properties.

-

Monoamine Oxidase B (MAO-B) Inhibitors: 6-Methoxy-3-phenylcoumarin derivatives have been identified as potent and selective inhibitors of MAO-B, an important therapeutic target for Parkinson's disease.[13][14] The this compound core can be readily functionalized at the 3-position to generate libraries of potential MAO-B inhibitors for structure-activity relationship (SAR) studies.[13]

-

Antimicrobial and Antioxidant Agents: The methoxy group on the coumarin skeleton has been shown to contribute to antimicrobial activity against various foodborne pathogens.[15] Furthermore, coumarin derivatives are known to possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[16]

Fluorescent Probes for Bioimaging

Coumarin derivatives are well-known for their fluorescent properties and are widely used as probes in biological research.[3][17]

-

Cellular Imaging: this compound and its derivatives can be used as fluorescent stains for live and fixed cells in fluorescence microscopy.[3] Their sensitivity to the microenvironment allows for the study of cellular processes and the visualization of cellular structures.[3]

-

Targeted Probes: The this compound scaffold can be incorporated into more complex molecules to create targeted fluorescent probes for specific organelles (e.g., endoplasmic reticulum), enzymes, or other biomolecules.[3][18] This enables researchers to track dynamic biological events in real-time.

Diagram: Biological Applications of this compound

Caption: Overview of the primary applications of this compound in biological studies.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound, with a focus on the Pechmann condensation and Perkin reaction. We have detailed the rationale behind experimental choices, provided step-by-step protocols, and outlined methods for purification and characterization. The diverse biological applications of this compound, from a scaffold for therapeutic agents to a core for fluorescent probes, underscore its importance in modern chemical biology and drug discovery. The information presented herein is intended to empower researchers to confidently synthesize and utilize this versatile compound in their scientific endeavors.

References

-

RSC Publishing. (n.d.). Regioselective preparation of 6-allyl-7-hydroxycoumarin from 7-allyloxycoumarin via boron halide catalysed ortho-Claisen rearrangement of 4′-allyloxycoumaric acid derivatives. Royal Society of Chemistry. Available at: [Link]

-

MDPI. (2017). Regioselective Synthesis of Coumarin-Annulated Polycyclic Heterocycles via Sequential Claisen Rearrangement and Radical Cyclization Reaction. MDPI. Available at: [Link]

-

SciSpace. (n.d.). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. SciSpace. Available at: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Claisen rearrangement. Wikipedia. Available at: [Link]

-

Methods and Applications in Fluorescence. (2018). 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. IOPscience. Available at: [Link]

-

Journal of Food Protection. (2017). Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens and the Antimicrobial Mechanisms Associated with Membrane Permeability. PubMed. Available at: [Link]

-

ResearchGate. (2014). Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors. ResearchGate. Available at: [Link]

-

ResearchGate. (2017). (PDF) Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. Available at: [Link]

-

Bentham Science. (n.d.). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. Bentham Science. Available at: [Link]

-

International Journal of Molecular Sciences. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. PubMed. Available at: [Link]

-

LOCKSS. (n.d.). A CONVENIENT SYNTHESIS OF A SIMPLE COUMARIN FROM SALICYLALDEHYDE AND WlTTIG REAGENT (I): A SYNTHESIS OF METHOXY. LOCKSS. Available at: [Link]

-

ResearchGate. (n.d.). Coumarin synthesis using Wittig reaction. ResearchGate. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Structure, Function and Bioinformatics. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Structure, Function and Bioinformatics. Available at: [Link]

-

Systematic Reviews in Pharmacy. (2020). Original and Innovative Advances in the Synthetic Schemes of Coumarin-Based Derivatives: A Review. Systematic Reviews in Pharmacy. Available at: [Link]

-

MDPI. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. MDPI. Available at: [Link]

-

Yao Xue Xue Bao. (2015). [Neuroprotective Effect Screening and the Mechanism of 10 Kinds of Coumarin Derivatives]. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Perkin reaction. Wikipedia. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 6-Hydroxycoumarin. PrepChem. Available at: [Link]

-

Photochemistry and Photobiology. (2018). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Intramolecular Wittig Reactions. A New Synthesis of Coumarins and 2-Quinolones. ResearchGate. Available at: [Link]

-

Encyclopedia.pub. (2021). Synthesis of the Coumarin Core. Encyclopedia.pub. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. UCLA Chemistry and Biochemistry. Available at: [Link]

-

RSC Advances. (2016). Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity. Royal Society of Chemistry. Available at: [Link]

-

Encyclopedia.pub. (2023). Antioxidant Activity of Coumarins. Encyclopedia.pub. Available at: [Link]

-

FULIR. (2014). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. FULIR. Available at: [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of novel 6-aminocoumarin derivatives as potential –biocompatible antimicrobial and anticancer agents. ResearchGate. Available at: [Link]

-

RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary. Available at: [Link]

-

Frontiers in Chemistry. (2024). Syntheses, reactivity, and biological applications of coumarins. Frontiers. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. The Royal Society of Chemistry. Available at: [Link]

-

Semantic Scholar. (1976). 13C NMR spectroscopy of polycyclic aromatics. VI. Coumarin and the methylcoumarins. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate. Available at: [Link]

-

MDPI. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. MDPI. Available at: [Link]

-

PrepChem. (n.d.). Preparation of 4-methoxyphenol. PrepChem. Available at: [Link]

-

Cureus. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PubMed Central. Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. old.rrjournals.com [old.rrjournals.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [modernonco.orscience.ru]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. The Wittig Reaction - Edubirdie [edubirdie.com]

- 17. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 6-Methoxycoumarin for Fluorescence Microscopy

Introduction: The Coumarin Family and the Role of 6-Methoxycoumarin

Coumarins represent a cornerstone class of fluorescent compounds, celebrated in cellular imaging and drug discovery for their robust photophysical properties and environmental sensitivity.[1] The core 2H-chromen-2-one scaffold, while itself only weakly fluorescent, becomes a powerful fluorophore through strategic chemical modification.[2] The introduction of electron-donating groups (EDGs) at the 6- or 7-positions and electron-withdrawing groups (EWGs) at the 3- or 4-positions can dramatically red-shift absorption and emission spectra via an Intramolecular Charge Transfer (ICT) process.[2]

This guide focuses on this compound, a derivative where the placement of the methoxy group at the 6-position significantly influences its electronic and, consequently, its photophysical characteristics. While its isomer, 7-Methoxycoumarin, often exhibits stronger fluorescence due to a more effective ICT mechanism, this compound and its derivatives offer unique spectral properties and have been synthesized for applications as novel fluorophores and analytical reagents.[1][3] Understanding the nuanced photophysical behavior of this compound is critical for its effective deployment in fluorescence microscopy, from selecting appropriate filter sets to interpreting experimental outcomes.

Core Photophysical Properties of this compound

The utility of any fluorophore is defined by its fundamental photophysical parameters. These properties dictate the optimal experimental setup and the types of biological questions the probe can address. A key characteristic of coumarins is their sensitivity to the local solvent environment, a phenomenon known as solvatochromism, where properties like emission wavelength and quantum yield can change with solvent polarity.[1][4][5]

Absorption and Emission Spectra

The electronic absorption spectrum of this compound is characterized by π → π* transitions.[6] Compared to its 7-methoxy isomer, the methoxy group at the 6-position results in a red-shift (a shift to a longer wavelength) in both absorption and fluorescence spectra when measured in the same solvent.[1][7] This is attributed to the specific influence of the substituent position on the redistribution of π-electron density upon excitation.[7] While precise, universally cited values are scarce and highly solvent-dependent, the general spectral range is well-established.[8]

Jablonski Diagram of this compound

The photophysical processes governing the fluorescence of this compound can be visualized using a Jablonski diagram. Upon absorbing a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). It then rapidly relaxes to the lowest vibrational level of S₁ before returning to the ground state. This return can occur via the emission of a photon (fluorescence) or through non-radiative pathways.

Caption: Jablonski diagram illustrating the key photophysical processes for this compound.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for this compound. It is critical to note that quantitative data for this specific isomer is not as readily available as for other coumarins, and values are often estimated or derived from structurally similar compounds.[1][8] These parameters are highly dependent on the solvent environment.[9]

| Parameter | Value | Conditions / Notes | Reference(s) |

| Excitation Maximum (λex) | ~350-380 nm | Estimated range; solvent dependent. | [8] |

| Emission Maximum (λem) | ~430-460 nm | Blue fluorescence; solvent dependent. | [8] |

| Molar Extinction Coefficient (ε) | Not readily available | Data for a similar compound, 7-Methoxycoumarin-4-acetic acid, is 11,820 cm⁻¹M⁻¹ at 323.8 nm in methanol. | [10][11] |

| Fluorescence Quantum Yield (ΦF) | Not explicitly reported | Related coumarins show moderate to high quantum yields. The value is highly sensitive to solvent polarity and molecular rigidity. | [8][12] |

| Fluorescence Lifetime (τF) | Not explicitly reported | Typically in the nanosecond range for coumarin derivatives. Can be influenced by environmental factors like viscosity. | [12] |

Methodologies for Photophysical Characterization

To ensure robust and reproducible results in fluorescence microscopy, it is imperative to characterize the photophysical properties of the probe under the specific experimental conditions being used. The following protocols provide a self-validating framework for these measurements.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is a direct measure of the efficiency of converting absorbed photons into emitted photons.[13] The relative method, which compares the sample to a well-characterized standard, is the most common approach.[14]

Causality: The core principle is that if a standard and a sample have identical absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons.[15] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. To account for different solvents and absorbance values, a more comprehensive equation is used.

Workflow for Quantum Yield Determination

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Detailed Protocol:

-

Reagent and Equipment Preparation:

-

Fluorophore Sample: this compound.

-

Fluorescence Standard: Select a standard with a well-known quantum yield whose absorption/emission overlaps with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Solvents: Use high-purity spectroscopic grade solvents.

-

Instrumentation: Calibrated UV-Vis spectrophotometer and a spectrofluorometer capable of providing corrected emission spectra.[15]

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence.

-

-

Solution Preparation:

-

Prepare stock solutions of the this compound sample and the reference standard in the chosen solvent.

-

From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.02 to 0.1. Rationale: Keeping absorbance below 0.1 is crucial to avoid inner filter effects, where emitted light is reabsorbed by other fluorophore molecules in the solution.[14][16]

-

-

Spectroscopic Measurements:

-

Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution, using the pure solvent as a blank. Note the absorbance value at the chosen excitation wavelength (λex).

-

Fluorescence: Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution. Ensure the excitation and emission slit widths are kept constant for all measurements.

-

-

Data Analysis and Calculation:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

Create two separate plots: one for the sample and one for the standard, with integrated fluorescence intensity on the y-axis and absorbance at λex on the x-axis.

-

Perform a linear regression for each dataset. The slope of the resulting line is the gradient (Grad). The plot must be linear and pass through the origin, which validates the absence of aggregation or inner-filter effects.[14]

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ns² / nr²)

-

Where Φr is the quantum yield of the standard, Grads and Gradr are the gradients for the sample and reference, and ns and nr are the refractive indices of the respective solvents.[14]

-

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property that can be sensitive to the fluorophore's local environment.[17] TCSPC is the gold-standard technique for its measurement.[18][19]

Causality: TCSPC measures the time delay between a pulsed laser excitation and the detection of the first emitted photon.[17] By repeating this process millions of times, a histogram of photon arrival times is built. The decay of this histogram directly reflects the exponential decay of the fluorescence intensity, from which the lifetime can be calculated.[20]

Detailed Protocol:

-

Instrument Setup:

-

Pulsed Light Source: A pulsed laser or LED with a pulse width significantly shorter than the expected fluorescence lifetime (e.g., a picosecond diode laser).

-

Detector: A high-speed, single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

TCSPC Electronics: A time-to-amplitude converter (TAC) or time-to-digital converter (TDC) to measure the time delays.[18]

-

Optics: Appropriate optical filters to isolate fluorescence emission from scattered excitation light.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and ensure the photon detection rate is a small fraction (typically <5%) of the laser repetition rate to prevent "pile-up" artifacts.

-

-

Data Acquisition:

-

Instrument Response Function (IRF): First, measure the IRF of the system. This is done by measuring a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as seen by the detection system.

-

Fluorescence Decay: Replace the scattering solution with the this compound sample and acquire the fluorescence decay curve until sufficient photon counts are collected in the peak channel (typically >10,000) for good statistical accuracy.

-

-

Data Analysis:

-

The raw fluorescence decay data is a convolution of the true fluorescence decay and the IRF.

-

Use specialized software to perform an iterative deconvolution of the measured decay curve with the recorded IRF.

-

Fit the resulting data to an exponential decay model (single, multi-exponential) to extract the fluorescence lifetime(s) (τF). The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value, which should be close to 1.0 for a good fit.[17]

-

Application in Fluorescence Microscopy: Cell Staining Protocols

This compound and its derivatives can be used as fluorescent stains in cellular imaging.[8] The following protocols provide generalized methods for live and fixed cells. Optimization of dye concentration and incubation times is highly recommended for specific cell types and experimental conditions.[10]

Workflow for Live vs. Fixed Cell Staining

Caption: Comparative workflow for live and fixed cell staining protocols.

Protocol 1: Live-Cell Staining

This protocol is for visualizing cellular structures in living cells.

-

Reagent Preparation:

-

Stock Solution (1-10 mM): Prepare a stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO). Vortex to ensure it is fully dissolved. Store in small aliquots at -20°C, protected from light.[10]

-

Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the final desired concentration. The optimal concentration must be determined empirically.[8]

-

-

Staining Procedure:

-

Culture cells on glass-bottom dishes or coverslips to the desired confluency (e.g., 50-70%).

-

Remove the culture medium and gently wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.[10]

-

Add the working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.[8]

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye. Rationale: Thorough washing is essential to reduce background fluorescence and improve the signal-to-noise ratio.[8]

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.

-

Image immediately using a fluorescence microscope equipped with a suitable filter set (e.g., a DAPI filter set with excitation around 350 nm and emission collection around 450 nm).[10]

-

Protocol 2: Fixed-Cell Staining

This protocol is useful for co-localization studies with other markers that require cell fixation.

-

Cell Preparation and Fixation:

-

Culture cells on coverslips to the desired confluency.

-

Wash the cells once with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[8]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional):

-

If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[8] Rationale: Permeabilization creates pores in the cell membrane, allowing the dye to access intracellular compartments. This step should be omitted for staining cell surface targets.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining and Mounting:

-

Prepare a working solution of this compound (1-10 µM) in PBS.

-

Incubate the fixed (and permeabilized) cells with the working solution for 20-30 minutes at room temperature, protected from light.[10]

-

Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an anti-fade agent.

-

Image using a fluorescence microscope with the appropriate filter set.

-

Conclusion and Future Directions

This compound is a valuable fluorophore whose utility in fluorescence microscopy is governed by its distinct photophysical properties. Its environmental sensitivity, particularly its solvatochromism, offers opportunities for developing sophisticated probes for sensing micro-environmental changes within cells. While quantitative data for this specific isomer is less abundant than for its 7-methoxy counterpart, the principles and protocols outlined in this guide provide a robust framework for its characterization and application. Future research may focus on synthesizing novel this compound derivatives with improved quantum yields and tailored sensitivities, further expanding the toolkit available to researchers in cell biology and drug development.

References

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Photophysical Properties of 6-Methoxy-4-methylcoumarin and 7-Methoxy-4-methylcoumarin.

- BenchChem. (2025). Application Notes and Protocols for 6-Methoxy-4-methylcoumarin in Cell Staining.

- HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD.

- HORIBA. Fluorescence Lifetimes with TCSPC.

- PicoQuant. Time-resolved Fluorescence.

- BenchChem. Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield.

- Lund University Publications. (2012).

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Singh, J., Singh, S., & Singh, J. (2014). Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins.

- ISS.

- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.

- Murata, A., et al. (2005). Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of this compound and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents. Chemical & Pharmaceutical Bulletin, 53(7), 750-8.

- Abu-Eittah, R. H., & El-Tawil, B. A. H. (1985). The electronic absorption spectra of some coumarins. A molecular orbital treatment. Canadian Journal of Chemistry, 63, 1173.

- Husain, M. M., Sindhu, R., & Tandon, H. C. (2012). Determination of excited singlet-state dipole moments of hydroxy and methoxy coumarins using solvatochromic method. European Journal of Chemistry, 3, 75-80.

- Pireddu, M., et al. (2023). Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins.

- BenchChem. (2025). The Dance of Light and Solvent: A Technical Guide to the Solvatochromic Behavior of 7-Methylcoumarin Fluorescent Probes.

- Jones, G., Jackson, W. R., & Halpern, A. M. Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC.

- Oregon Medical Laser Center. (2017). 7-Methoxycoumarin-4-acetic acid.

- Paul, B. K., & Guchhait, N. (2012).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of this compound and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of excited singlet-state dipole moments of hydroxy and methoxy coumarins using solvatochromic method | European Journal of Chemistry [eurjchem.com]

- 5. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. chem.uci.edu [chem.uci.edu]

- 15. benchchem.com [benchchem.com]

- 16. iss.com [iss.com]

- 17. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 18. horiba.com [horiba.com]

- 19. horiba.com [horiba.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

Introduction: Unveiling the Multifaceted Role of 6-Methoxycoumarin

An In-depth Technical Guide to the Cellular Mechanisms of 6-Methoxycoumarin

This compound, a derivative of the naturally occurring benzopyran-2-one core structure, is a heterocyclic compound that has garnered significant interest within the scientific community.[1] Its deceptively simple scaffold belies a complex and multifaceted pharmacology, making it a valuable molecular probe and a promising scaffold for drug development. This guide provides an in-depth exploration of the cellular mechanisms of action of this compound and its closely related analogs, synthesized from peer-reviewed literature and field-proven experimental insights. We will dissect its influence on key cellular processes, including inflammation, cancer progression, and enzyme activity, providing researchers with the foundational knowledge and practical protocols required to effectively utilize this compound in cellular assays.

Our approach moves beyond a simple recitation of facts, instead focusing on the causality behind experimental design and the interpretation of results. Each section is structured to provide a core mechanistic concept, detail the implicated signaling pathways, and present the experimental workflows and validation systems necessary to probe these actions with confidence.

Section 1: Attenuation of the Inflammatory Cascade via MAPK and NF-κB Inhibition

One of the most robustly characterized activities of coumarin derivatives is their ability to suppress inflammatory responses. Studies using 6-methylcoumarin (6-MC), a close structural analog, have demonstrated potent anti-inflammatory effects in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.[2][3]

Core Mechanism: Suppression of Pro-Inflammatory Mediators

The primary mechanism involves the inhibition of key signaling pathways—Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)—that are central to the inflammatory response.[2][4] Upon stimulation by LPS, these pathways trigger the transcription and release of pro-inflammatory mediators. 6-MC effectively curtails this process, leading to a significant reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] This suppression occurs at the protein expression level, with 6-MC downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 synthesis, respectively.[2][3]

Signaling Pathway Deep Dive

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and initiate gene transcription. 6-MC has been shown to prevent this IκBα phosphorylation, thereby blocking NF-κB activation.[2][3]

-

MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are critical regulators of inflammation. 6-MC reduces the phosphorylation of all three major MAPK family members, indicating a broad-spectrum inhibitory effect on this signaling cascade.[2][3]

Mandatory Visualization: Inflammatory Pathway Inhibition

Caption: this compound inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.

Featured Experimental Protocols

1. Western Blot for Phosphorylated Signaling Proteins

This protocol validates the inhibition of signaling pathways by assessing the phosphorylation state of key proteins.

-

Rationale: Phosphorylation is a key post-translational modification that indicates the activation state of kinases like p38, ERK, and IκBα. A decrease in the phosphorylated form relative to the total protein demonstrates an inhibitory effect.

-

Methodology:

-

Cell Culture & Treatment: Seed RAW 264.7 macrophages in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate with 1 µg/mL LPS for 20-30 minutes (optimal time for kinase phosphorylation).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies specific for phosphorylated forms of p38, ERK, JNK, and IκBα.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect chemiluminescence using an imaging system.

-

Stripping & Re-probing: Strip the membrane and re-probe with antibodies for total p38, ERK, JNK, and β-actin (as a loading control) to normalize the data.

-

2. Quantification of Inflammatory Mediators

These assays provide quantitative data on the functional downstream effects of pathway inhibition.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Culture and treat cells in a 96-well plate as described above, but stimulate with LPS for 24 hours.

-

Collect 50 µL of cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED) and incubate for 10 minutes.

-

Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect supernatant from LPS-stimulated cells (typically 6-24 hours post-stimulation).

-

Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.

-

Measure absorbance and calculate cytokine concentrations based on a standard curve.

-

| Mediator | Assay Principle | Typical Result with 6-MC |

| Phospho-p38 | Western Blot | Concentration-dependent decrease[2][3] |

| Phospho-IκBα | Western Blot | Concentration-dependent decrease[2][3] |

| Nitric Oxide (NO) | Griess Reaction | Concentration-dependent decrease[2][4] |

| TNF-α, IL-6 | ELISA | Concentration-dependent decrease[2][4] |

| Table 1: Summary of expected results for anti-inflammatory assays. |

Section 2: Anticancer Mechanisms: Induction of Apoptosis and Cell Cycle Arrest

Coumarin and its derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[5][6] The mechanism is often cytostatic at lower concentrations, causing a halt in the cell cycle, and cytotoxic at higher concentrations, triggering programmed cell death (apoptosis).

Core Mechanism: Triggering the Intrinsic Apoptotic Pathway

Evidence points towards coumarins primarily inducing apoptosis through the mitochondria-dependent (intrinsic) pathway.[5] This cascade is initiated by intracellular stress and converges on the mitochondria. Key events include:

-

Mitochondrial Membrane Depolarization: A loss of the mitochondrial membrane potential (ΔΨm).

-

Bcl-2 Family Modulation: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL, altering the Bax/Bcl-2 ratio in favor of apoptosis.[5]

-

Cytochrome c Release: The altered mitochondrial membrane permeability leads to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytoplasmic cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[5][7]

Core Mechanism: Cell Cycle Arrest

In addition to apoptosis, coumarins can halt cell proliferation by arresting the cell cycle, most commonly at the G0/G1 phase.[5][6][8] This arrest prevents cells from entering the S phase (DNA synthesis), effectively stopping their division. This effect is associated with a decrease in the expression of G0/G1-associated proteins, such as cyclin D1.[6]

Mandatory Visualizations: Apoptosis and Cell Cycle Analysis

Caption: Intrinsic apoptosis pathway induced by this compound.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Featured Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This is the foundational assay to determine the cytotoxic or cytostatic concentration range of the compound.

-

Rationale: The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[9] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10]

-

Methodology:

-

Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.[11]

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm.[9]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

2. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Rationale: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA. Therefore, cells in G2/M (4n DNA) will have twice the fluorescence of cells in G0/G1 (2n DNA).

-

Methodology:

-

Cell Culture: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50) for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the samples using a flow cytometer. Gate the single-cell population and analyze the fluorescence histogram to quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 peak indicates a G1 arrest.[6]

-

Section 3: Modulation of Enzyme Activity

This compound is a valuable tool in pharmacology and toxicology, particularly in the study of drug metabolism, due to its interaction with Cytochrome P450 (CYP) enzymes.

Core Mechanism: Fluorogenic Substrate for CYP Enzymes

This compound is a pro-fluorogenic substrate, meaning it is weakly fluorescent itself but is metabolized into a highly fluorescent product.[12] Specific CYP isozymes, notably from the CYP1A and CYP2A subfamilies, catalyze an O-demethylation reaction that converts this compound to 6-hydroxycoumarin.[12] The rate of formation of the fluorescent product is directly proportional to the enzyme's activity, allowing for sensitive, real-time measurement of enzyme kinetics.[12] This property is widely exploited in high-throughput screening assays to identify potential inhibitors or inducers of these key drug-metabolizing enzymes.

While primarily a substrate, other coumarin derivatives have been shown to be inhibitors of different enzymes, such as carbonic anhydrase and lipoxygenase, highlighting the chemical tractability of the coumarin scaffold for developing enzyme modulators.[13][14][15]

Mandatory Visualization: Fluorogenic Enzyme Assay Workflow

Caption: Workflow for a CYP450 activity assay using this compound.

Featured Experimental Protocol: Fluorogenic CYP2A6 Activity Assay

-

Rationale: To measure the kinetic parameters of a CYP enzyme or to screen for inhibitors using a continuous, fluorescence-based readout.

-

Methodology:

-

Reagent Preparation:

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Enzyme: Recombinant human CYP2A6 enzyme. Dilute to a working concentration in cold buffer.

-

Substrate: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and create serial dilutions.

-

Cofactor: Prepare a solution of an NADPH-regenerating system or NADPH.

-

-

Assay Procedure (96-well black microplate):

-

Add buffer to each well.

-

Add the test compound (potential inhibitor) or vehicle control.

-

Add the diluted CYP2A6 enzyme.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation: Initiate the reaction by adding the this compound substrate.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Read the fluorescence kinetically (e.g., every minute for 30 minutes) at an excitation wavelength of ~370 nm and an emission wavelength of ~450 nm.[12]

-

Data Analysis: The rate of reaction is the slope of the linear portion of the fluorescence versus time curve. For inhibition studies, calculate the percent inhibition relative to the vehicle control. For kinetic studies, plot the reaction rate against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

-

Section 4: Other Reported Mechanisms of Action

While the anti-inflammatory and anticancer effects are prominent, the biological activity of this compound is not limited to these areas.

Antioxidant Activity

Many hydroxycoumarins, which are potential metabolites of methoxycoumarins, are known antioxidants.[16][17] They can act via direct scavenging of reactive oxygen species (ROS) or by chelating metal ions involved in radical-generating reactions.[16] This activity can be measured in a cellular context.

-

Cellular Antioxidant Assay (CAA): This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from a probe dye inside cells that are challenged with a free radical initiator like AAPH.[18][19] A reduction in the fluorescent signal in the presence of the test compound indicates antioxidant activity.

Modulation of Melanogenesis

In specific cell types like B16F10 melanoma cells, 6-methoxy-4-methylcoumarin has been shown to stimulate melanogenesis (melanin production).[20] This seemingly contradictory effect (compared to its anti-proliferative action in other cancers) highlights the context-dependent nature of cellular signaling. The mechanism involves the modulation of multiple pathways:

-

Inhibition of ERK (MAPK) phosphorylation: Leads to increased tyrosinase activity.[20]

-

Activation of Wnt/β-catenin signaling: Leads to the transcription of melanogenic genes.[20]

-

Inhibition of Akt phosphorylation: Upregulates the expression of key transcription factors for melanogenesis.[20]

Conclusion

This compound is a functionally versatile molecule whose mechanism of action is highly dependent on the cellular context and the specific endpoints being measured. As demonstrated, it can function as a potent inhibitor of inflammatory signaling, an inducer of apoptosis and cell cycle arrest in cancer cells, and a sensitive fluorogenic substrate for critical drug-metabolizing enzymes. This guide provides a framework for understanding and investigating these diverse activities. By employing the detailed protocols and understanding the underlying signaling pathways, researchers can confidently validate their observations and leverage this compound as a powerful tool in cell biology and drug discovery.

References

- BenchChem. (n.d.). An In-depth Technical Guide to 6-Methoxy-4-methylcoumarin: Synthesis, Properties, and Biological Activity. BenchChem.

- BenchChem. (n.d.). Application Notes and Protocols for 6-Methoxy-4-methylcoumarin in Enzyme Assays. BenchChem.

- Kim, B. W., et al. (2021). 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway. Molecules, 26(17), 5351.

- Kim, B. W., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. PubMed.

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche.

- protocols.io. (2023). MTT (Assay protocol). protocols.io.

- Kim, B. W., et al. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. MDPI.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- ResearchGate. (n.d.). (A) Mechanism of action of 6-(1S-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one. (B) Coumarin analogues. ResearchGate.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.

- Abcam. (n.d.). Protocols for Cellular assay. Abcam.

- Chuang, J. Y., et al. (2007). Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation. PubMed.

- Raunio, H., et al. (2015). Inhibitory effects and oxidation of 6-methylcoumarin, 7-methylcoumarin and 7-formylcoumarin via human CYP2A6 and its mouse and pig orthologous enzymes. PubMed.

- Mohammadi-Farani, A., et al. (2021). Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer. PMC.

- Raunio, H., et al. (2015). Inhibitory effects and oxidation of 6-methylcoumarin, 7-methylcoumarin and 7-formylcoumarin via human CYP2A6 and its mouse and pig orthologous enzymes. ResearchGate.

- Vukovic, N. L., et al. (2021). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. MDPI.

- Kim, J. O., et al. (2005). Apoptosis inducing effects of 6-methoxydihydrosanguinarine in HT29 colon carcinoma cells. Biological & Pharmaceutical Bulletin, 28(9), 1639-1643.

- Fabbrocini, E., et al. (2008). Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines. ResearchGate.

- Fabbrocini, E., et al. (2008). Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines. Sigma-Aldrich.

- Finn, G. J. (1998). STUDIES ON THE MODE OF ACTION OF COUMARINS AT A CELLULAR LEVEL. CORE.

- ResearchGate. (2013). (PDF) Selected hydroxycoumarins as antioxidants in cells: Physicochemical and reactive oxygen species scavenging studies. ResearchGate.

- Lee, J. H., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. PubMed.

- Stefanachi, A., et al. (2018). Natural and Synthetic Coumarins with Effects on Inflammation. PMC - NIH.

- Goya-Jorge, E., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Preprints.org.

- Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. Cell Biolabs, Inc.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- León-González, C., et al. (2013). Selected hydroxycoumarins as antioxidants in cells: Physicochemical and reactive oxygen species scavenging studies. ResearchGate.

- Finn, G. J., et al. (2004). Investigation of intracellular signalling events mediating the mechanism of action of 7-hydroxycoumarin and 6-nitro-7-hdroxycoumarin in human renal cells. PubMed.

- Petruk, G., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC.

- Jabeen, A., et al. (2019). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. SciELO.

- Kellett, A., et al. (2007). An in vitro investigation of the induction of apoptosis and modulation of cell cycle events in human cancer cells by bisphenanthroline-coumarin-6,7-dioxacetatocopper(II) complex. PubMed.

- Lan, F., et al. (2019). 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. PubMed.

- Zare, M., et al. (2014). The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage. PubMed Central.

- Torquato, H. F. V., et al. (2024). DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells. PMC - NIH.

Sources

- 1. This compound | C10H8O3 | CID 11240776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines. | Sigma-Aldrich [sigmaaldrich.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 19. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Biological Activity of 6-Methoxycoumarin Derivatives

Introduction

Coumarins, a significant class of benzopyrone-based heterocyclic compounds, are widely distributed in nature and have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties. Among the vast array of coumarin derivatives, those featuring a methoxy group at the 6th position of the benzopyran-2-one core have demonstrated a remarkable spectrum of biological activities. This technical guide provides a comprehensive exploration of the biological activities of 6-methoxycoumarin derivatives, intended for researchers, scientists, and drug development professionals. The guide delves into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, elucidating the underlying mechanisms of action and structure-activity relationships. Furthermore, it offers detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a crucial first step in exploring their biological potential. A common and efficient method for synthesizing the core structure is through the Pechmann condensation, followed by methylation.

Experimental Protocol: Synthesis of 6-Methoxy-4-methylcoumarin

This protocol outlines a two-step synthesis of 6-methoxy-4-methylcoumarin, a foundational compound for further derivatization.[1]

Step 1: Pechmann Condensation to form 6-Hydroxy-4-methylcoumarin

-

Materials: Hydroquinone, Ethyl acetoacetate, Concentrated Sulfuric Acid (H₂SO₄), Ethanol.

-

Procedure:

-

Combine equimolar amounts of hydroquinone and ethyl acetoacetate in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise with constant stirring, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

-

Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Collect the resulting precipitate (crude 6-hydroxy-4-methylcoumarin) by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from aqueous ethanol.[1]

-

Step 2: Methylation to form 6-Methoxy-4-methylcoumarin

-

Materials: 6-Hydroxy-4-methylcoumarin, Dimethyl sulfate (DMS) or methyl iodide (CH₃I), Anhydrous potassium carbonate (K₂CO₃), Acetone.

-

Procedure:

-

Dissolve the synthesized 6-hydroxy-4-methylcoumarin in acetone in a round-bottom flask.

-

Add an excess of anhydrous potassium carbonate to the solution.

-

Add a slight excess of the methylating agent (e.g., dimethyl sulfate) dropwise with stirring.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and filter to remove the potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent to yield pure 6-methoxy-4-methylcoumarin.[1]

-

Part 2: Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents.[2][3][4] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3]

Mechanism of Action

This compound derivatives exert their anticancer effects through various mechanisms:

-

Induction of Apoptosis: Many coumarin derivatives trigger programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways. This often involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.[3]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, preventing the cells from dividing and growing.[3]

-

Enzyme Inhibition: Certain derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as telomerase and protein kinases like PI3K.[5] For instance, novel 3-substituted 8-methoxycoumarin derivatives have been shown to inhibit β-tubulin polymerization, a key process in cell division.[6]

-

Inhibition of Metastasis: Some coumarin derivatives have been found to inhibit epithelial-mesenchymal transition (EMT), a cellular program that plays a central role in cancer progression and metastasis.[7]

Structure-Activity Relationship (SAR)

The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on the coumarin scaffold.

-

Substitution at C3 and C4: Modifications at these positions have been a key focus. For example, the introduction of a pyrazoline ring at the 6-position has yielded compounds with significant antimitotic activity.[5]

-

Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the benzene ring are critical. For instance, 7,8-dihydroxycoumarins bearing alkyl groups at the C3 position have shown potent cytotoxic effects.[8]

-

Halogenation: The introduction of halogens, such as bromine, can also enhance cytotoxic activity.[8]

Quantitative Data: Cytotoxicity of Coumarin Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-pyrazolinylcoumarin derivative (compound 47) | CCRF-CEM (Leukemia) | 1.88 | [5] |

| 6-pyrazolinylcoumarin derivative (compound 47) | MOLT-4 (Leukemia) | 1.92 | [5] |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | K562 (Leukemia) | 42.4 | [8] |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | LS180 (Colon) | 25.2 | [8] |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | MCF-7 (Breast) | 25.1 | [8] |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.[8]

-

Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the this compound derivative in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualization: Anticancer Mechanisms

Caption: Mechanisms of anticancer activity of this compound derivatives.

Part 3: Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[9][10][11]

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of pro-inflammatory mediators and cytokines.

-

Inhibition of NO and PGE₂ Production: 6-methylcoumarin, a structurally similar compound, has been shown to reduce the levels of nitric oxide (NO) and prostaglandin E₂ (PGE₂), key inflammatory mediators, in lipopolysaccharide (LPS)-stimulated macrophages.[9] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

-

Suppression of Pro-inflammatory Cytokines: These derivatives can decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][11]

-

Modulation of MAPK and NF-κB Pathways: The anti-inflammatory activity is often linked to the regulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[9][11] By reducing the phosphorylation of key proteins in these pathways, this compound derivatives can suppress the inflammatory response.[11]

Structure-Activity Relationship (SAR)

The anti-inflammatory potential is influenced by the substitution pattern on the coumarin ring.

-

Hydroxy Substituents: Hydroxyaromatic derivatives, such as 5-, 6-, or 7-hydroxycoumarins, often exhibit potent anti-inflammatory activity.[10]

-

Amino and Benzylamino Groups: The introduction of amino and substituted benzylamino groups at the 6-position can lead to compounds with significant anti-inflammatory effects, in some cases surpassing that of the standard drug indomethacin.[10]

Quantitative Data: Inhibition of Inflammatory Mediators by 6-Methylcoumarin

| Concentration (µM) | iNOS Expression Inhibition (%) | COX-2 Expression Inhibition (%) | Reference |

| 200 | 33.8 | 40.8 | [9] |

| 300 | 54.52 | 62.7 | [9] |

| 400 | 70.79 | 78.2 | [9] |

| 500 | 92.79 | 95.78 | [9] |

Experimental Protocol: Measurement of NO Production in Macrophages

This protocol describes the Griess assay to quantify nitrite, a stable product of NO, in cell culture supernatants.

-

Materials: RAW 264.7 macrophage cell line, LPS, Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium nitrite standard.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Visualization: Anti-inflammatory Signaling Pathway

Caption: Inhibition of MAPK and NF-κB pathways by this compound derivatives.

Part 4: Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi.[12][13][14]

Mechanism of Action

The exact mechanisms of antimicrobial action are still under investigation but are thought to involve:

-